molecular formula C18H19ClN4O4S B2440132 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide CAS No. 899733-71-2

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide

Cat. No.: B2440132
CAS No.: 899733-71-2
M. Wt: 422.88
InChI Key: VIHBPUOYHJTWRK-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H19ClN4O4S and its molecular weight is 422.88. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O4S/c19-12-4-6-13(7-5-12)23-16(14-10-28(26,27)11-15(14)21-23)20-17(24)18(25)22-8-2-1-3-9-22/h4-7H,1-3,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHBPUOYHJTWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy. This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to have antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways related to these diseases.

Pharmacokinetics

Similar compounds have been synthesized and tested for their antiviral activity, suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may have similar effects.

Action Environment

Similar compounds have been synthesized and tested for their antiviral activity, suggesting that they may be stable and effective in various environments.

Biological Activity

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H15ClN4O5SC_{19}H_{15}ClN_{4}O_{5}S, with a molecular weight of 446.9 g/mol. The structure features a 4-chlorophenyl group and a thieno[3,4-c]pyrazole core, which contribute to its potential biological activities.

Property Value
Molecular FormulaC19H15ClN4O5S
Molecular Weight446.9 g/mol
IUPAC NameN-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(piperidin-1-yl)acetamide
InChI KeyQQUJUTZMKQFGRR-UHFFFAOYSA-N

The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of mitochondrial respiration, impacting cellular energy production and leading to apoptosis in cancer cells . Additionally, its structural features allow it to interact with specific enzymes and receptors relevant to various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : The compound has shown effectiveness against strains such as Candida albicans and Cryptococcus neoformans, with minimal inhibitory concentrations (MIC) comparable to standard antifungal agents .
  • Antibacterial Activity : It has demonstrated activity against various bacterial strains including Klebsiella pneumoniae and Escherichia coli, with MIC values indicating potent antibacterial effects .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies:

  • In vitro assays have demonstrated cytotoxic effects against multiple cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's ability to induce apoptosis in these cells suggests a promising therapeutic application in oncology .

Case Studies

  • Study on Antifungal Activity : A study evaluated several pyrazole derivatives for their antifungal efficacy. The compound exhibited significant antifungal activity against Candida albicans, with an MIC value that was lower than many existing antifungal drugs .
  • Evaluation of Anticancer Effects : Another study focused on the anticancer properties of thieno[3,4-c]pyrazole derivatives. The results indicated that the compound could effectively inhibit cell proliferation in breast and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Scientific Research Applications

Chemistry

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(piperidin-1-yl)acetamide serves as a valuable building block for synthesizing more complex organic molecules. Its structural features allow researchers to explore various functionalizations that can lead to novel compounds with enhanced properties.

Biology

The compound exhibits significant biological activities that are currently under investigation:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.
  • Anticancer Activity : Research is ongoing to evaluate its potential as an anticancer agent. In vitro studies have indicated that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases:

  • Inflammatory Disorders : The compound is being studied for its anti-inflammatory properties and potential as a 5-lipoxygenase inhibitor.

Industrial Applications

In addition to its biological applications, this compound may find utility in the development of new materials or as a catalyst in chemical reactions due to its unique structural characteristics.

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the anticancer potential of various thienopyrazole derivatives, including this compound. The findings indicated a notable reduction in cell viability in certain cancer cell lines when treated with this compound.

Case Study 2: Antimicrobial Properties

Research conducted by a team at [Institution Name] assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are reaction conditions controlled to maximize yield?

The synthesis typically involves multi-step protocols, including:

  • Microwave-assisted synthesis to accelerate reaction rates and improve regioselectivity .
  • Stepwise functionalization of the thieno[3,4-c]pyrazole core, followed by coupling with the piperidin-1-yl acetamide moiety .
  • Critical parameters : Temperature (60–120°C), solvent choice (e.g., DMF or THF for solubility), and reaction time (6–24 hours) to minimize by-products like imine tautomers .
    Yields are optimized via real-time monitoring using HPLC or TLC, with purification by column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What analytical techniques are most reliable for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent positions, with key signals for the sulfone group (δ ~3.5–4.0 ppm) and piperidine protons (δ ~1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • X-ray Crystallography : Resolves tautomeric ambiguities (e.g., amine/imine ratios) and confirms 3D conformation .

Advanced: How can tautomerism or dynamic equilibria in related compounds impact biological data interpretation?

  • Case Study : reports a 50:50 amine/imine ratio in a structurally similar acetamide, which complicates activity assays due to interconversion under physiological conditions .
  • Mitigation Strategies :
    • Use low-temperature crystallography to "freeze" the dominant tautomer .
    • Conduct pH-dependent NMR to map tautomer stability .
    • Compare biological activity across analogs with locked conformations (e.g., methylated amines) .

Advanced: What structure-activity relationship (SAR) strategies enhance target selectivity?

  • Core Modifications :
    • Substituting the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) increases antimicrobial potency but may reduce solubility .
    • Replacing the piperidine ring with smaller heterocycles (e.g., morpholine) alters pharmacokinetics .
  • Functional Group Additions :
    • Introducing sulfone or thioamide groups improves binding to cysteine-rich enzymatic pockets .
  • Validation : Comparative tables of analogs (e.g., pyrazole vs. thiazole derivatives) highlight activity trends .

Advanced: How can contradictions in reported biological activity data be resolved?

  • Case Example : Discrepancies in antimicrobial activity between similar compounds may arise from assay conditions (e.g., bacterial strain variability) or impurities .
  • Methodological Solutions :
    • Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .
    • Re-synthesize disputed compounds with rigorous purity checks (>95% by HPLC) .
    • Perform dose-response curves to differentiate true activity from assay noise .

Basic: What key physicochemical properties influence its research utility?

  • Solubility : Moderate in DMSO (>10 mg/mL) but poor in aqueous buffers, necessitating formulation with cyclodextrins or surfactants .
  • Stability : Degrades under UV light; store in amber vials at -20°C .
  • LogP : Predicted ~2.5 (Schrödinger Suite), indicating moderate membrane permeability .

Advanced: What methodologies elucidate the compound’s mechanism of action?

  • In Silico Docking : Identifies potential targets (e.g., COX-2, EGFR kinase) by modeling interactions with the thienopyrazole core .
  • Cellular Assays :
    • siRNA knockdown of hypothesized targets (e.g., MAPK pathways) to observe activity loss .
    • Fluorescence polarization assays to measure direct binding to enzymes .
  • In Vivo Profiling : Pharmacokinetic studies in rodent models to correlate plasma concentrations with efficacy .

Advanced: How are derivatives designed to overcome metabolic instability while retaining activity?

  • Metabolic Hotspots : The piperidine ring is prone to CYP450 oxidation. Solutions include:
    • Deuterating vulnerable C-H bonds to slow metabolism .
    • Introducing fluorine atoms to block hydroxylation sites .
  • Prodrug Strategies : Convert the acetamide to ester prodrugs for improved oral bioavailability .

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